(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N-(1-Cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide, commonly known as CDC-106, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
CDC-106 acts as a competitive antagonist of the glycine receptor, binding to the receptor's orthosteric site and blocking the binding of glycine. This results in a reduction in the activity of inhibitory neurons and an increase in neuronal excitability. The exact mechanism of action of CDC-106 is still under investigation, but it is believed to involve the modulation of chloride ion conductance through the glycine receptor.
Biochemical and Physiological Effects:
CDC-106 has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the frequency and duration of epileptic seizures in animal models, suggesting that it may play a role in the development of epilepsy. It has also been shown to have anxiogenic effects, increasing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CDC-106 has several advantages for use in lab experiments, including its selectivity for the glycine receptor and its ability to modulate neuronal activity. However, it also has several limitations, including its potential to induce seizures and its anxiogenic effects. These limitations must be taken into account when designing experiments using CDC-106.
Zukünftige Richtungen
There are several potential future directions for research on CDC-106. One area of interest is the development of more selective glycine receptor antagonists that do not have the potential to induce seizures or have anxiogenic effects. Another potential direction is the investigation of the role of the glycine receptor in neurological disorders, such as epilepsy and schizophrenia, and the potential therapeutic applications of glycine receptor modulators. Finally, the development of new synthetic methods for CDC-106 and related compounds may also be an area of interest for future research.
Synthesemethoden
CDC-106 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 2-ethylcyclopropane-1-carboxylic acid, which is then reacted with 1-cyano-2,2-dimethylcyclopropane to yield the corresponding amide. The amide is then reduced using a chiral catalyst to yield CDC-106 in its (1R,2R) configuration.
Wissenschaftliche Forschungsanwendungen
CDC-106 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which plays a crucial role in the regulation of inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CDC-106 can modulate the activity of neurons and potentially provide insights into the mechanisms of neurological disorders such as epilepsy and schizophrenia.
Eigenschaften
IUPAC Name |
(1R,2R)-N-(1-cyano-2,2-dimethylcyclopropyl)-2-ethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-8-5-9(8)10(15)14-12(7-13)6-11(12,2)3/h8-9H,4-6H2,1-3H3,(H,14,15)/t8-,9-,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYIRUJPMOAKFX-LSLJNABFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)NC2(CC2(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)NC2(CC2(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.